![molecular formula C10H7FN2O B3094823 2-(4-Fluorophenyl)-5-pyrimidinol CAS No. 1260862-66-5](/img/structure/B3094823.png)
2-(4-Fluorophenyl)-5-pyrimidinol
Overview
Description
2-(4-Fluorophenyl)-5-pyrimidinol (FPP) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. FPP is a type of pyrimidine compound, which is a heterocyclic aromatic organic compound that consists of two nitrogen atoms at positions 1 and 3 of a five-membered ring. FPP has a unique chemical structure that makes it an attractive molecule for use in a variety of research applications.
Scientific Research Applications
Crystal Structure Analysis
- The compound shows properties as a pyrimidine fungicide with distinctive molecular geometry. For instance, in nuarimol, a related compound, the dihedral angles between the pyrimidine ring and adjacent phenyl rings are significant for its structural stability and potential fungicidal properties (Kang, Kim, Park, & Kim, 2015).
Antimicrobial and Antifungal Applications
- Synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, related to 2-(4-Fluorophenyl)-5-pyrimidinol, have shown promising antimicrobial activities against various microorganisms (Farghaly & Hassaneen, 2013).
- Novel fluoro-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been identified as effective fungicides with inhibition activities against specific pathogens (Ren, Cui, He, & Gu, 2007).
Anticancer Properties
- Some synthesized compounds, incorporating elements of 2-(4-Fluorophenyl)-5-pyrimidinol, have exhibited notable in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Holla, Rao, Sarojini, & Akberali, 2004).
- Fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human cancer cell lines, suggesting their role as potential anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).
Anti-Inflammatory and Analgesic Potential
- Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies highlight the potential medicinal applications of compounds structurally related to 2-(4-Fluorophenyl)-5-pyrimidinol (Muralidharan, Raja, & Deepti, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The mode of action of 2-(4-Fluorophenyl)-5-pyrimidinol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties . These compounds passed the Lipinski rule of five, indicating good bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors like temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .
properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGZALSDBAOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-pyrimidinol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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